molecular formula C8H14N4O B2969463 5-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1856021-16-3

5-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2969463
CAS No.: 1856021-16-3
M. Wt: 182.227
InChI Key: MQGFYFBSPXUCOS-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis involving the use of high-pressure reactors and catalysts to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .

Scientific Research Applications

5-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-dimethylpyrazole: Similar in structure but lacks the ethyl group.

    5-amino-1-ethylpyrazole: Lacks the dimethylamine group.

    1-ethyl-3-methylpyrazole: Lacks the amino group.

Uniqueness

5-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the ethyl and dimethylamine groups, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

5-amino-1-ethyl-N,N-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-12-7(9)5-6(10-12)8(13)11(2)3/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFYFBSPXUCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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